1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea
Overview
Description
Scientific Research Applications
Modulation of Inflammatory and Neuropathic Conditions
Urea derivatives, like soluble epoxide hydrolase (sEH) inhibitors, have been extensively researched for their potential to modulate various conditions. For instance, a potent sEH inhibitor, TPPU, has been shown to protect against hypertension, neuropathic pain, and neurodegeneration. The metabolism of such compounds is crucial for understanding their safety and effectiveness in preclinical and potentially clinical settings (De-bin Wan et al., 2019).
Corrosion Inhibition
Urea derivatives have also been studied for their application in corrosion inhibition. A study on 1,3,5-triazinyl urea derivatives showed that they could effectively inhibit mild steel corrosion in acidic solutions, indicating potential applications in industrial processes to protect against corrosion (B. Mistry et al., 2011).
Antimicrobial Properties
Urea derivatives bearing an azo group and linked to silatranes have been synthesized and found to possess modest antimicrobial activity. This suggests their potential application in developing new antimicrobial agents (Gurjaspreet Singh et al., 2015).
Anion Recognition and Interaction
The interaction between urea derivatives and anions has been a subject of interest, demonstrating the urea compound's ability to form hydrogen-bonded complexes with various anions. This property could be useful in chemical sensors and separation processes (M. Boiocchi et al., 2004).
Non-Linear Optical Materials
Urea derivatives have been investigated for their potential as non-linear optical materials. A study on chalcone derivative single crystals, for example, showed significant second harmonic generation efficiency, indicating their application in optical and photonic devices (V. Ravindrachary et al., 2005).
properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-3-propan-2-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(2)13-11(15)14-10-5-3-9(7-12)4-6-10/h3-6,8H,7,12H2,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJVGMFALNZTSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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